[3-(4-Ethylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] acetate
Description
[3-(4-Ethylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] acetate is a synthetic organic compound with a complex molecular structure It belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities
Properties
IUPAC Name |
[3-(4-ethylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3O5/c1-3-12-4-6-13(7-5-12)27-18-17(25)15-9-8-14(26-11(2)24)10-16(15)28-19(18)20(21,22)23/h4-10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZRKCPAAGKONT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)C)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Ethylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate diketone under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the Ethylphenoxy Group: The ethylphenoxy group can be attached through an etherification reaction using 4-ethylphenol and a suitable alkylating agent.
Acetylation: The final step involves the acetylation of the hydroxyl group on the chromen-4-one core using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[3-(4-Ethylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, and anticancer properties, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as a lead compound for the development of new pharmaceuticals.
Industry: It can be used in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of [3-(4-Ethylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] acetate depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. For example, if it exhibits anticancer activity, it may inhibit specific enzymes involved in cell proliferation or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
[3-(4-Ethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one]: Similar structure but with a hydroxyl group instead of an acetate group.
[4-(4-Chloro-3-(trifluoromethyl)phenyl)-4-piperidinol]: Contains a trifluoromethyl group and exhibits analgesic properties.
Uniqueness
[3-(4-Ethylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] acetate is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties. The presence of the trifluoromethyl group can enhance its metabolic stability and bioavailability, while the ethylphenoxy and acetate groups may contribute to its specific interactions with biological targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
